Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid
Overview
Description
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid is a polymer known for its excellent mechanical properties and chemical stability This compound is commonly used in the production of biodegradable plastics and has gained significant attention due to its environmental benefits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid typically involves a polycondensation reaction. The primary reactants are 1,4-benzenedicarboxylic acid, dimethyl ester, 1,4-butanediol, and hexanedioic acid. The reaction is carried out under high temperature and vacuum conditions to remove the by-products, such as methanol and water, formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and polycondensation reactions. The process is carefully controlled to ensure the desired molecular weight and properties of the polymer. The final product is then extruded, cooled, and pelletized for further use .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and alcohols.
Oxidation: The polymer can be oxidized to form carboxylic acids and other oxidation products.
Transesterification: The ester groups in the polymer can undergo transesterification reactions with other alcohols, leading to the formation of new ester bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Catalysts such as titanium alkoxides or tin compounds.
Major Products
Hydrolysis: 1,4-benzenedicarboxylic acid, 1,4-butanediol, and hexanedioic acid.
Oxidation: Carboxylic acids and other oxidation products.
Transesterification: New esters formed from the reaction with different alcohols.
Scientific Research Applications
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polymerization reactions and the properties of biodegradable polymers.
Biology: Investigated for its biocompatibility and potential use in medical devices and drug delivery systems.
Medicine: Explored for its use in biodegradable sutures and implants.
Industry: Widely used in the production of biodegradable plastics, packaging materials, and agricultural films.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid primarily involves its biodegradation in the environment. The ester bonds in the polymer are susceptible to hydrolysis by enzymes and microorganisms, leading to the breakdown of the polymer into its constituent monomers. These monomers are then further degraded into carbon dioxide and water, completing the biodegradation process .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polyester with similar properties but not biodegradable.
Polybutylene succinate (PBS): Another biodegradable polyester with similar applications.
Polylactic acid (PLA): A biodegradable polymer derived from renewable resources.
Uniqueness
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid stands out due to its excellent mechanical properties, biodegradability, and versatility in various applications. Unlike PET, it is biodegradable, making it an environmentally friendly alternative. Compared to PBS and PLA, it offers a unique combination of properties that make it suitable for a wide range of applications .
Properties
IUPAC Name |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C6H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h3-6H,1-2H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEFBZQXKCJMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55231-08-8 | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55231-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55231-08-8 | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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